2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-
CAS No.: 2412155-74-7
Cat. No.: VC16028066
Molecular Formula: C27H29F3N8O2
Molecular Weight: 554.6 g/mol
* For research use only. Not for human or veterinary use.
![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]- - 2412155-74-7](/images/structure/VC16028066.png)
Specification
CAS No. | 2412155-74-7 |
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Molecular Formula | C27H29F3N8O2 |
Molecular Weight | 554.6 g/mol |
IUPAC Name | N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide |
Standard InChI | InChI=1S/C27H29F3N8O2/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35) |
Standard InChI Key | OYVNKZAYJFLKCX-UHFFFAOYSA-N |
Canonical SMILES | CNCCN(C)C1=NC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OCC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
AST5902 features a complex structure with multiple functional groups critical for its biological activity:
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Core scaffold: A pyridine ring substituted with a trifluoroethoxy group (-OCH₂CF₃) at the 6-position.
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Indole-pyrimidine moiety: A 4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl group linked via an amino bridge.
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Acrylamide side chain: A propenamide group enabling covalent binding to EGFR’s cysteine-797 residue.
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Methylaminoethyl substituent: A methyl[2-(methylamino)ethyl]amino group enhancing solubility and target affinity.
The molecular formula is C₂₇H₂₉F₃N₈O₂, with a molar mass of 554.57 g/mol .
Physicochemical Characteristics
Property | Value | Source |
---|---|---|
Solubility | 31.25 mg/mL in DMSO | |
Storage Conditions | 4°C, protected from moisture | |
Appearance | Light yellow to yellow solid | |
Stability | Stable under recommended storage |
The trifluoroethoxy group enhances hydrophobicity, facilitating blood-brain barrier penetration, a critical feature for treating CNS metastases .
Synthesis and Metabolic Pathways
Biosynthesis from Alflutinib
AST5902 is primarily formed via CYP3A4-mediated demethylation of alflutinib (Figure 1). This metabolic step occurs in the liver, converting the parent drug into its active metabolite while preserving the acrylamide group essential for covalent EGFR binding .
Key steps:
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Demethylation: Removal of a methyl group from alflutinib’s pyridine ring.
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Oxidation: Minor pathways involving cytochrome P450 enzymes contribute to secondary metabolites.
Industrial Synthesis
While proprietary details are undisclosed, industrial production involves:
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Multi-step organic synthesis: Starting from 4-(1-methylindol-3-yl)pyrimidin-2-amine.
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Purification: Chromatography and crystallization to achieve >99% purity .
Pharmacological Profile
Mechanism of Action
AST5902 irreversibly inhibits EGFR by:
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Covalent Binding: The acrylamide group forms a bond with cysteine-797 in EGFR’s kinase domain .
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Hydrophobic Interactions: The trifluoroethoxy group stabilizes binding within EGFR’s hydrophobic pocket .
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Selectivity: Preferential inhibition of EGFR T790M and L858R mutants over wild-type EGFR (IC₅₀: 1.2–2.9 nM vs. 162.6 nM) .
Antineoplastic Activity
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In vitro: AST5902 inhibits NSCLC cell lines (e.g., PC-9, H1975) with IC₅₀ values of 6.1–18 nM, surpassing osimertinib’s potency in some models .
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In vivo: In xenograft models, 10 mg/kg AST5902 induced complete tumor regression, comparable to alflutinib .
Clinical Applications
NSCLC with EGFR Mutations
AST5902 contributes to the efficacy of alflutinib in:
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First-line therapy: Superior progression-free survival (PFS) vs. gefitinib (HR: 0.44; p<0.001) .
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CNS metastases: Brain-to-plasma ratio (Kp) of 0.54, indicating significant CNS penetration .
Resistance Mitigation
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T790M/C797S mutations: AST5902 retains activity against EGFR C797S in vitro, a common osimertinib resistance mechanism .
Pharmacokinetics and Drug Interactions
Absorption and Distribution
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Peak Plasma Concentration (Cₘₐₓ): 50.26 ng/mL at 6–10 hours post-dose .
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Bioavailability: 62% of total active ingredients (alflutinib + AST5902) .
Metabolism and Excretion
Drug-Drug Interactions
Interacting Drug | Effect on AST5902 Exposure | Clinical Implication |
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Rifampicin (CYP3A4 inducer) | ↓ AUC by 62% | Avoid concurrent use |
Itraconazole (CYP3A4 inhibitor) | ↑ AUC by 2.1-fold | Monitor for toxicity |
Comparative Analysis with Other EGFR Inhibitors
Parameter | AST5902 | Osimertinib | Gefitinib |
---|---|---|---|
Target Specificity | EGFR T790M/L858R | EGFR T790M | EGFR WT |
CNS Penetration (Kp) | 0.54 | 0.21 | 0.03 |
IC₅₀ (T790M, nM) | 1.2 | 12.9 | >1000 |
Resistance to C797S | Yes | No | No |
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